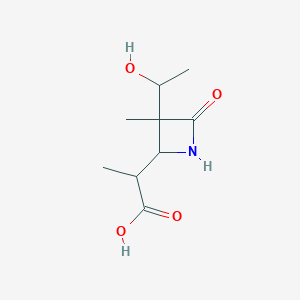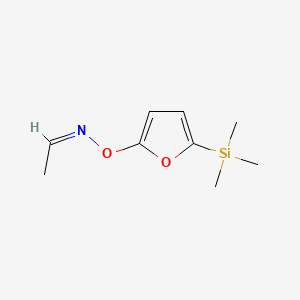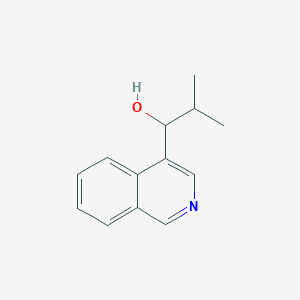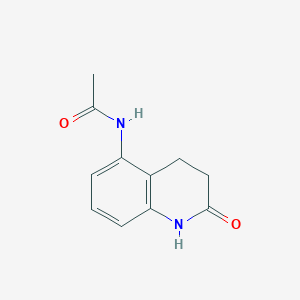![molecular formula C12H7NO2 B11900181 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one involves a multi-component reaction. This typically includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with a very easy work-up.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts like thiourea dioxide can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.
化学反应分析
Types of Reactions
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism by which 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one exerts its effects involves its interaction with various molecular targets. For instance, its luminescent properties are due to its ability to act as an electron acceptor when paired with electron donors like triphenylamine . In biological systems, it may interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
5H-Chromeno[4,3-b]pyridin-5-one: This compound has a similar fused ring system but includes a chromene ring instead of an indene ring.
4-Aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones: These compounds are structurally similar but have additional aryl and naphthyl groups.
Uniqueness
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C12H7NO2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
9-hydroxyindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NO2/c14-9-5-1-3-7-10(9)11-8(12(7)15)4-2-6-13-11/h1-6,14H |
InChI 键 |
RLPBFCYLLPJSIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)C3=C(C2=O)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)


![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
![Indeno[1,2,3-de]isoquinoline](/img/structure/B11900130.png)



![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)



![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)

